Product packaging for Benzoic acid;copper(Cat. No.:CAS No. 15350-13-7)

Benzoic acid;copper

Cat. No.: B13735156
CAS No.: 15350-13-7
M. Wt: 615.6 g/mol
InChI Key: YDZSDWMLHCSSGD-UHFFFAOYSA-N
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Description

Benzoic acid;copper is an inorganic coordination compound that serves as a valuable precursor in scientific research, particularly in the synthesis of advanced materials and the study of catalytic processes. Its primary research value lies in its role as a building block for Copper-based Metal-Organic Frameworks (Cu-MOFs). These porous, crystalline materials are engineered from copper ions and organic linkers, and are investigated for their large surface areas, tunable structures, and exceptional catalytic performance . For instance, compounds like copper benzene-1,4-dicarboxylate are explored as solid lubricants due to their two-dimensional layered structures that facilitate low friction . In the field of biomedicine, Cu-MOFs are of significant interest for antitumor applications. They can act as catalysts for Fenton-like reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells, and they also show promise in photothermal therapy and as drug delivery carriers . Furthermore, this compound is integral in developing electrochemical sensors. Researchers utilize it to create sensitive platforms, such as those modified with a copper 4-aminobenzoic acid metal-organic framework, for the precise detection of pharmaceuticals like pregabalin in biological samples . The compound's utility extends to catalysis, where it is used in protocols for the aerobic oxidation of alkylarenes and polystyrene waste into valuable benzoic acids, demonstrating its potential in chemical recycling and environmental science . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24Cu2O8 B13735156 Benzoic acid;copper CAS No. 15350-13-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15350-13-7

Molecular Formula

C28H24Cu2O8

Molecular Weight

615.6 g/mol

IUPAC Name

benzoic acid;copper

InChI

InChI=1S/4C7H6O2.2Cu/c4*8-7(9)6-4-2-1-3-5-6;;/h4*1-5H,(H,8,9);;

InChI Key

YDZSDWMLHCSSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Cu].[Cu]

Origin of Product

United States

Preparation Methods

Copper(II) Complexes with Benzoic Acid Derivatives via Coordination Chemistry

Copper complexes with benzoic acid derivatives are often prepared by direct coordination reactions between copper salts and benzoic acid or its derivatives under controlled conditions.

  • Typical Procedure:

    • Dissolve benzoic acid or its derivative in an appropriate solvent (e.g., ethanol, methanol).
    • Dissolve copper(II) salt (commonly copper(II) sulfate or copper(II) acetate) in water or compatible solvent.
    • Mix the two solutions under stirring at room temperature or mild heating.
    • The complex precipitates as a crystalline solid, which is filtered, washed, and dried.
  • Example: Copper(II) Complex with Salicylaldehyde Benzoyl Hydrazone

    • Synthesized by mixing benzoic acid hydrazide with salicylaldehyde to form the ligand.
    • The ligand then coordinates with copper(II) sulfate in ethanol-water mixture.
    • The complex forms blue crystalline precipitates with tetrahedral coordination geometry.
    • Yield reported: ~78.9%.
  • Mechanochemical and Solvent-Based Methods for Copper(II) Complexes of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid):

    • Solvent-free mechanochemical grinding of copper acetate monohydrate and gallic acid for 30 minutes yields brownish powder.
    • Alternatively, mixing ethanolic solutions of gallic acid and copper acetate at room temperature for 1 hour produces identical complexes.
    • Both methods yield tetrahedral complexes with bidentate coordination through hydroxyl oxygen atoms.
    • Advantages of mechanochemical method include environmental friendliness, cost and time efficiency, and high yield.
Method Conditions Yield Notes
Solvent-based Stirring in ethanol, RT, 1 hour High Conventional, well-characterized
Mechanochemical Grinding solid reactants, 30 min High Solvent-free, green chemistry approach

Copper(II)-Catalyzed Reactions to Prepare o-Substituted Benzoic Acids

  • Copper(II) ions can catalyze the formation of o-substituted benzoic acids through reactions involving diphenyliodonium-2-carboxylate and nucleophiles such as anilines.
  • This method is useful for functionalizing benzoic acid derivatives rather than preparing simple copper–benzoic acid complexes.
  • The reaction proceeds under mild conditions and offers regioselectivity for ortho-substitution.

Photocatalytic Oxidation of Toluene to Benzoic Acid Using Copper Catalysts

  • A patented method involves oxidation of toluene to benzoic acid using copper catalysts under light irradiation.
  • Procedure:
    • Toluene dissolved in acetonitrile with benzophenone as a photosensitizer.
    • Stirred under air atmosphere at 25 °C with 300 W xenon lamp illumination for 6 hours.
    • Benzoic acid is formed as the sole product with a yield of 67%.
    • Temperature variations affect yield negatively.
  • This method highlights copper's role in catalyzing benzoic acid formation from hydrocarbons.
Parameter Condition Effect on Yield
Temperature 0 °C, 25 °C, 50 °C Optimal at 25 °C; lower/higher reduces yield
Light Source Xe lamp, 300 W Required for photocatalysis
Catalyst Benzophenone + Copper Essential for reaction
Reaction Time 6 hours Complete conversion observed
Yield 67% Moderate yield

Synthesis of Copper(II) Complexes with Benzoic Acid Hydrazides and Schiff Bases

  • Copper(II) complexes with benzoic acid hydrazide and related Schiff bases are prepared by condensation of benzoic acid hydrazide with aldehydes or ketones, followed by reaction with copper(II) salts.
  • The coordination involves enolic oxygen and azomethine nitrogen atoms.
  • Complexes typically exhibit distorted octahedral or tetrahedral geometries.
  • Preparation steps include:
    • Dissolving ligand in ethanol.
    • Adding aqueous copper(II) sulfate solution with stirring.
    • Formation of precipitate filtered and dried.
  • Yields range from 60% to 79% depending on ligand and conditions.

Preparation of Copper(II) Complexes with Functionalized Benzoic Acids

  • Copper(II) complexes with functionalized benzoic acids such as 2-hydroxy-4-oxyacetate-benzoic acid have been synthesized by reacting copper nitrate with the ligand and phenanthroline.
  • The complex crystallizes with trigonal bipyramidal geometry involving coordination through nitrogen and oxygen atoms.
  • Characterization includes elemental analysis, IR spectroscopy, and X-ray crystallography.

Summary Table of Preparation Methods

Preparation Method Reactants & Conditions Coordination Geometry Yield (%) Key Features References
Direct Coordination with Copper(II) Sulfate Benzoic acid hydrazide + CuSO4 in ethanol-water, RT Tetrahedral ~79 Simple, high yield, blue crystalline precipitate
Mechanochemical Grinding (Solvent-Free) Cu(CH3COO)2·H2O + 3,4,5-trihydroxybenzoic acid, RT Tetrahedral High Green chemistry, solvent-free, rapid
Solvent-Based Stirring Cu(CH3COO)2·H2O + 3,4,5-trihydroxybenzoic acid in ethanol Tetrahedral High Conventional, reproducible
Copper(II)-Catalyzed ortho-Substitution Diphenyliodonium-2-carboxylate + nucleophiles, Cu(II) cat. Not applicable (functionalization) N/A Regioselective ortho-substitution
Photocatalytic Oxidation of Toluene Toluene + Cu catalyst + benzophenone, Xe lamp, air, 25 °C N/A 67 Photocatalytic, mild conditions
Complexation with Functionalized Benzoic Acid Cu(NO3)2 + 2-hydroxy-4-oxyacetate-benzoic acid + phen Trigonal bipyramidal N/A Crystallographically characterized

Research Findings and Analysis

  • The coordination environment of copper in benzoic acid complexes varies from tetrahedral to octahedral and trigonal bipyramidal, depending on the ligand and reaction conditions.
  • Mechanochemical synthesis offers an environmentally friendly alternative to conventional solvent-based methods with comparable yields and product quality.
  • The photocatalytic oxidation method demonstrates copper’s catalytic versatility in converting hydrocarbons to benzoic acid under mild, green conditions.
  • Schiff base ligands derived from benzoic acid hydrazide provide stable complexes with copper, useful for biological and catalytic applications.
  • Structural characterization via IR, UV-Vis, and X-ray crystallography is essential to confirm coordination modes and geometry.

Chemical Reactions Analysis

Formation of Copper Benzoate Complexes

Copper benzoate complexes are synthesized through reactions between copper salts and benzoate derivatives. A common method involves reacting potassium benzoate with copper sulfate pentahydrate:

4 C6H5CO2K+2CuSO45H2OCu2(C6H5CO2)4(H2O)2+2K2SO4+8H2O\text{4 C}_6\text{H}_5\text{CO}_2\text{K} + 2\text{CuSO}_4 \cdot 5\text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{C}_6\text{H}_5\text{CO}_2)_4(\text{H}_2\text{O})_2 + 2\text{K}_2\text{SO}_4 + 8\text{H}_2\text{O}

This yields a pale blue hydrated solid used in fireworks for blue flame production .

Another synthesis route combines benzoic acid with copper carbonate:

C6H5COOH+CuCO3Cu(C6H5CO2)2+CO2+H2O\text{C}_6\text{H}_5\text{COOH} + \text{CuCO}_3 \rightarrow \text{Cu}(\text{C}_6\text{H}_5\text{CO}_2)_2 + \text{CO}_2 + \text{H}_2\text{O}

This method requires heating and purification to isolate the copper benzoate .

Structural Variants

Copper(II) benzoate adopts diverse structures depending on hydration:

  • Dehydrated form : A "Chinese lantern" structure with four bridging carboxylate ligands between two copper centers.

  • Hydrated form : Each Cu(II) center coordinates four water ligands and a bidentate benzoate ligand .

Decarboxylative Transformations

Copper enables decarboxylative reactions via ligand-to-metal charge transfer (LMCT):

Decarboxylative Hydroxylation

Benzoic acids undergo LMCT under light, generating aryl radicals that react with oxygen to form phenols. For example, ataluren (an antiviral drug) was converted to its phenol derivative in 62% yield .

Decarboxylative Sulfoximination

Copper(II) carboxylates react with NH-sulfoximines under light, yielding arylated sulfoximines. Key conditions include LiOMe as a base and DTBP as an oxidant. This approach avoids competing coordination of NH-nucleophiles with copper .

C–H Arylation

Copper(I) mediates direct C–H arylation of benzoic acids with heteroarenes (e.g., benzothiazole) using CuBr and 1,10-phenanthroline. Molecular oxygen enhances yields, as shown in Table 1 :

EntryBenzoic AcidHeteroareneProductYield (%)
11a 2 4a 76
21a 2 4a 53 (with reduced CuBr)

Production of Benzene

Subcritical water (350°C, ~25 MPa) and Cu₂O catalyze the decarboxylation of benzoic acid to benzene with 91% yield. The process leverages Cu₂O’s stability and water’s enhanced solubility under these conditions .

Electrodeposition Inhibition

Benzoic acid derivatives inhibit copper electrodeposition by reducing mass transfer rates. For example, salicylic acid lowers deposition rates by adsorbing onto copper surfaces .

Mechanistic Insights

  • NMR Studies : Copper(I) complexes with benzoic acid show fast exchange kinetics, evidenced by upfield shifts in proton NMR spectra .

  • Magnetic Properties : Polymeric copper(II) benzoate complexes exhibit metal-metal interactions, with magnetic moments around 1.6–2.0 μB .

Key Reaction Mechanisms

  • LMCT-Driven Decarboxylation : Light induces electron transfer from carboxylate to copper, generating aryl radicals. These radicals are captured by copper, forming intermediates that undergo reductive elimination .

  • Catalytic Role of Copper : In C–H arylation, copper facilitates decarboxylation to form aryl–copper intermediates, enabling coupling with heteroarenes .

This synthesis highlights copper’s versatility in enabling decarboxylative transformations, catalytic processes, and structural chemistry applications with benzoic acid derivatives.

Scientific Research Applications

Electroplating Applications

Overview of Electroplating with Benzoic Acid Derivatives

Electroplating is a widely used technique for depositing a layer of metal onto a substrate to enhance its properties. The presence of benzoic acid derivatives in copper electroplating solutions has been shown to influence the quality and efficiency of the deposition process.

  • Inhibition Effects : Research indicates that benzoic acid derivatives act as effective inhibitors during the electroplating of copper. These compounds adsorb onto the copper cathode surface, reducing the limiting current density and improving the morphology of the deposited layer .
  • Operational Variables : Factors such as concentration of organic additives and temperature significantly affect the electroplating process. Higher temperatures generally increase the limiting current, enhancing deposition rates .

Case Study: Copper Electroplating in Acidified Solutions

A study investigated the effects of various benzoic acid derivatives on copper electroplating. The findings revealed that:

  • The adsorption of these inhibitors followed specific isotherms (Temkin, Flory-Huggins), indicating strong interactions with the copper surface.
  • The calculated free energy of adsorption suggested spontaneous adsorption processes, which are crucial for effective inhibition .

Catalytic Applications

Copper-Catalyzed Reactions Involving Benzoic Acid

Copper salts have been utilized as catalysts in various organic transformations involving benzoic acid. These reactions include decarboxylation and hydroxylation processes that are pivotal in synthetic organic chemistry.

  • Decarboxylative Hydroxylation : A novel method has been developed for synthesizing phenols from benzoic acids using copper catalysts under mild conditions. This method offers a broad substrate scope and is advantageous for late-stage functionalization .
  • Decarboxylation Reactions : Copper-based catalysts have also been employed for the decarboxylation of ortho-substituted aromatic acids, demonstrating their versatility in facilitating carbon-carbon bond formation .

Table 1: Summary of Catalytic Reactions Involving Benzoic Acid and Copper

Reaction TypeCatalyst TypeConditionsYield (%)
HydroxylationCopper(I) iodide35 °C, photoinducedHigh
DecarboxylationCopper(II) acetateVaries (temperature specific)Moderate

Biological Applications

Antimicrobial and Antitumor Activities

Benzoic acid and its derivatives exhibit notable biological activities, including antimicrobial and anticancer properties.

  • Antimicrobial Activity : Studies have shown that certain benzoic acid derivatives possess significant antibacterial properties against pathogens like Escherichia coli, highlighting their potential use in pharmaceutical applications .
  • Antitumor Properties : Research indicates that some compounds derived from benzoic acid can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Comparison with Similar Compounds

Key Research Findings

  • Industrial Catalysis: Copper-benzoate systems achieve >85% phenol yield at 220°C, outperforming FeCl₃ (50–55%) and non-catalytic thermal decomposition (31% at 245°C) .
  • Agricultural Applications : Piglets fed Cu-benzoate supplements exhibit 14% higher weight gain and reduced diarrhea incidence compared to CuSO₄, attributed to improved gut health and copper absorption .
  • Enzyme Inhibition : Benzoic acid’s competitive inhibition of tyrosinase (Ki = 2.1 mM) is mechanistically distinct from cyanide’s oxygen-competitive inhibition, offering insights into food preservation strategies .

Biological Activity

Benzoic acid and its metal complexes, particularly with copper, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with benzoic acid-copper complexes, supported by research findings, case studies, and data tables.

Overview of Benzoic Acid and Copper Complexes

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid that serves as a precursor for various chemical reactions and has applications in food preservation and pharmaceuticals. When complexed with copper, benzoic acid exhibits enhanced biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

1. Antimicrobial Activity

Research has demonstrated that copper(II) complexes of benzoic acid exhibit significant antimicrobial properties. For instance, a study reported that copper complexes showed high antibacterial and antifungal activity against various pathogens (Table 1) .

Copper Complex Microbial Strain Activity (Zone of Inhibition)
Cu(Benzoate)E. coli15 mm
Cu(Benzoate)S. aureus18 mm
Cu(Benzoate)C. albicans20 mm

2. Anticancer Properties

Copper complexes with benzoic acid derivatives have shown promising anticancer activity. A notable study evaluated the effects of a copper(II) complex on the viability of human breast cancer cells (MCF7). The complex exhibited an IC₅₀ value of 6.3 µM, comparable to the standard drug cisplatin .

3. Enzyme Inhibition

The inhibition of protein tyrosine phosphatase 1B (PTP1B) is another significant biological activity associated with copper-benzonic acid complexes. A specific copper(II) complex demonstrated noncompetitive inhibition of PTP1B with a binding constant of 4.39×106M14.39\times 10^6\,M^{-1}, indicating strong affinity for the enzyme .

Case Study 1: Copper Complexes as Antitumor Agents

A series of studies have focused on the synthesis and characterization of copper(II) complexes with various ligands derived from benzoic acid. These studies revealed that these complexes not only inhibit tumor cell proliferation but also induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 2: Mechanistic Insights into Antimicrobial Activity

Another investigation into the antimicrobial properties of copper(II)-benzoate complexes revealed that their efficacy is linked to the generation of reactive oxygen species (ROS), which disrupt cellular functions in microbial cells .

Research Findings

Recent findings highlight the importance of structure-activity relationships in determining the biological efficacy of benzoic acid-copper complexes:

  • Complex Stability : The stability of these complexes in physiological conditions significantly influences their biological activity.
  • Ligand Variability : The choice of ligand can enhance or diminish the antimicrobial and anticancer properties of copper complexes .
  • Therapeutic Potential : Given their multifaceted biological activities, these complexes are being explored as potential therapeutic agents for treating infections and cancers.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing benzoic acid from benzene derivatives in laboratory settings?

  • Methodological Answer : A two-step synthesis via bromobenzene and Grignard reagent is standard.

Bromination : React benzene with Br₂ in the presence of FeBr₃ to form bromobenzene.

Grignard Formation : Treat bromobenzene with magnesium in dry ether to generate phenylmagnesium bromide.

Carboxylation : Bubble CO₂ through the Grignard reagent, followed by acidic workup (HCl) to yield benzoic acid.

  • Key Considerations : Ensure anhydrous conditions for Grignard stability. Purity is verified via melting point determination (122–123°C) and HPLC .

Q. How can benzoic acid purity be assessed after recrystallization?

  • Methodological Answer :

  • Recrystallization Protocol : Dissolve crude benzoic acid in hot water, filter while hot, and cool to induce crystallization.
  • Purity Tests :
  • Melting Point Analysis : Compare observed melting range (e.g., 121–123°C) with literature values (122.4°C) .
  • Chromatography : Use HPLC or LC-MS to detect impurities. A sharp single peak indicates high purity .
  • Documentation : Report yield, recovery efficiency, and deviations from expected melting points .

Q. What are the standard techniques for characterizing copper-benzoic acid complexes?

  • Methodological Answer :

  • Spectroscopy : UV-Vis to monitor ligand-to-metal charge transfer bands (e.g., Cu²⁺-benzoate complexes at ~300 nm).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition temperatures (e.g., benzoic acid sublimates at 100°C under vacuum) .
  • X-ray Crystallography : Resolve crystal structures to confirm coordination geometry (e.g., square planar vs. tetrahedral Cu²⁺ complexes) .

Advanced Research Questions

Q. How does copper act as a catalyst in benzoic acid decarboxylation to phenol?

  • Methodological Answer :

  • Reaction Mechanism : At >220°C, Cu(II) salts (e.g., CuO) facilitate decarboxylation via single-electron transfer, forming a benzene radical intermediate. Molecular oxygen regenerates Cu(II) from Cu(I), sustaining catalytic activity .
  • Experimental Optimization :
  • Temperature Control : Use a reflux setup with inert gas to prevent side oxidation.
  • Catalyst Loading : Titrate Cu(II) concentrations (0.5–2 mol%) to balance reaction rate and byproduct formation.
  • Analytical Validation : Quantify phenol yield via GC-MS and monitor Cu oxidation states using XPS .

Q. How to resolve contradictions in copper’s role in benzene formation from benzoic acid?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA to datasets linking Cu, Fe, ascorbic acid, and benzoic acid concentrations. Evidence shows Cu correlates strongly with benzene formation (PCA loadings >0.8), while benzoic acid inversely correlates (PC2 loading = -0.6) .
  • Controlled Replication :
  • Variable Isolation : Test Cu²⁺/Fe³⁺ ratios (e.g., 1:1 vs. 2:1) in model systems under controlled pH (3.0–5.0).
  • Kinetic Studies : Use stopped-flow spectroscopy to track benzene generation rates under varying Cu concentrations .

Q. What advanced analytical techniques are suitable for studying copper-benzoic acid interactions in biological systems?

  • Methodological Answer :

  • LC-MS/MS : Quantify benzoic acid metabolites (e.g., hippuric acid) and Cu²⁺-ligand complexes in cellular lysates. Use isotopically labeled standards (e.g., ¹³C-benzoic acid) for precision .
  • Electrochemical Sensors : Employ Cu-modified electrodes to detect real-time benzoic acid redox behavior (e.g., oxidation peaks at +0.7 V vs. Ag/AgCl) .
  • Tyrosinase Inhibition Assays : Monitor enzyme activity spectrophotometrically (λ = 475 nm) with/without Cu-benzoate complexes. Competitive inhibition constants (Kᵢ) are calculated via Lineweaver-Burk plots .

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